Product packaging for 4-Bromo-3-oxobutanoyl bromide(Cat. No.:CAS No. 52148-44-4)

4-Bromo-3-oxobutanoyl bromide

Cat. No.: B8723621
CAS No.: 52148-44-4
M. Wt: 243.88 g/mol
InChI Key: KXVSPXCGTNISAP-UHFFFAOYSA-N
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Description

4-Bromo-3-oxobutanoyl bromide (CAS No: 52148-44-4) is an organic compound with the molecular formula C4H4Br2O2 and a molecular weight of 243.88 g/mol . This compound serves as a valuable bifunctional building block in organic and medicinal chemistry research. Its structure, featuring both a highly reactive acyl bromide and a bromomethyl ketone group, makes it a versatile precursor for various chemical transformations, including the synthesis of complex heterocyclic scaffolds . The presence of two different bromine atoms allows for sequential and selective reactions, enabling researchers to construct more complex molecules efficiently. Literature reports its use in specific synthetic pathways, underscoring its role in facilitating multi-step synthesis for the production of target molecules with potential biological activity . This product is intended for research purposes only and is strictly not for human consumption. It is supplied with a Certificate of Analysis to ensure quality and consistency for your investigative work .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Br2O2 B8723621 4-Bromo-3-oxobutanoyl bromide CAS No. 52148-44-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52148-44-4

Molecular Formula

C4H4Br2O2

Molecular Weight

243.88 g/mol

IUPAC Name

4-bromo-3-oxobutanoyl bromide

InChI

InChI=1S/C4H4Br2O2/c5-2-3(7)1-4(6)8/h1-2H2

InChI Key

KXVSPXCGTNISAP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CBr)C(=O)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Bromo 3 Oxobutanoyl Bromide

Strategies for Alpha-Bromination of Beta-Keto Acid Derivatives

The introduction of a bromine atom at the α-position of a β-keto acid derivative is a key transformation in the synthesis of 4-bromo-3-oxobutanoyl bromide. This halogenation is facilitated by the acidity of the α-protons, which are situated between two electron-withdrawing carbonyl groups, making them susceptible to removal and subsequent reaction with an electrophilic bromine source. jove.comwikipedia.org

Direct Bromination Approaches

Direct bromination involves the reaction of a β-keto acid derivative with a brominating agent. Elemental bromine (Br₂) is a common reagent for this purpose. The reaction can proceed under acidic or basic conditions, each influencing the reaction mechanism and selectivity. wikipedia.orgsci-hub.se In an acidic medium, the reaction typically proceeds through an enol intermediate. The enol form of the β-keto acid derivative attacks the bromine molecule, leading to the formation of the α-brominated product. wikipedia.org This method is often preferred for achieving monobromination, as the introduction of the first bromine atom can deactivate the molecule towards further halogenation under acidic conditions. wikipedia.org

Alternative brominating agents, such as N-bromosuccinimide (NBS), are also employed, particularly when milder reaction conditions are required to avoid side reactions or decomposition of sensitive substrates. researchgate.net The choice of solvent can also play a crucial role in the outcome of the reaction, with solvents like acetic acid or chlorinated hydrocarbons being commonly used. orgsyn.org For instance, the bromination of β-keto esters and 1,3-diketones has been effectively achieved using bromodimethylsulfonium bromide, offering a mild and regioselective method for α-monobromination. organic-chemistry.org

Catalytic Systems in Alpha-Halogenation

To enhance the efficiency and selectivity of α-halogenation, various catalytic systems have been developed. These can include both metal-based and organocatalytic approaches. Lewis acids can be used to activate the carbonyl group, facilitating enol or enolate formation and subsequent reaction with the halogenating agent. mdpi.com

In recent years, organocatalysis has emerged as a powerful tool for asymmetric α-halogenation, enabling the synthesis of chiral α-halo carbonyl compounds. researchgate.net While not directly applied to the synthesis of the achiral this compound, these methodologies highlight the advancements in controlling the reactivity of β-keto acid derivatives. For example, cinchona alkaloid derivatives have been successfully used as catalysts in the enantioselective α-chlorination of β-keto esters, achieving high yields and enantiomeric excesses. nih.govacs.org These catalytic systems often operate under phase-transfer conditions, facilitating the reaction between the aqueous and organic phases. researchgate.net

Catalyst TypeExample CatalystSubstrateHalogen SourceKey Features
OrganocatalystCinchona Alkaloid Derivativesβ-Keto EstersN-chlorosuccinimide (NCS)High enantioselectivity in α-chlorination. nih.govacs.org
Lewis AcidZinc Bromide (in situ)Aromatic KetonesBromineAqueous procedure, tolerant of ortho substituents. mdpi.com
OrganocatalystJørgensen-Hayashi catalystAldehydesN-chlorosuccinimide (NCS)Asymmetric α-halogenation. researchgate.net

Conversion Routes from Precursor Compounds

An alternative synthetic strategy involves the modification of precursor molecules that already possess a portion of the target structure. This can involve the transformation of related carboxylic acids or the derivatization of other reactive compounds like acyl halides or diketene (B1670635) adducts.

Transformation from Related Carboxylic Acids

The synthesis can commence from a related carboxylic acid, such as 3-oxobutanoic acid or its derivatives. A key transformation in this route is the Hell-Volhard-Zelinskii reaction, which is a well-established method for the α-bromination of carboxylic acids. libretexts.org This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine at the α-position. libretexts.org Subsequent hydrolysis of the α-bromo acyl bromide would be required to yield the corresponding carboxylic acid, which would then need to be converted to the acyl bromide.

Another approach involves the bromodecarboxylation of carboxylic acid salts, known as the Hunsdiecker reaction. thieme-connect.degoogle.comgoogle.com This reaction, however, typically results in the replacement of the carboxyl group with a bromine atom and may not be directly applicable for the synthesis of this compound without significant modification of the starting material.

Reaction NameSubstrateReagentsProduct Type
Hell-Volhard-ZelinskiiCarboxylic AcidBr₂, PBr₃ (cat.)α-Bromo Acyl Halide
Hunsdiecker ReactionSilver Salt of Carboxylic AcidBr₂Alkyl/Aryl Bromide

Derivatization from Other Acyl Halides or Diketene Adducts

A plausible and efficient route to this compound involves the bromination of diketene. The reaction of diketene with bromine can lead to the formation of a 4-bromo-3-oxobutanoyl intermediate. chemicalbook.comprepchem.com For example, dissolving diketene in an anhydrous solvent like methylene (B1212753) chloride and treating it with bromine at low temperatures can yield the desired product. prepchem.com This approach is advantageous as diketene is a readily available and highly reactive starting material.

Subsequent treatment of the resulting acid derivative with a brominating agent such as thionyl bromide or oxalyl bromide would then be necessary to form the final acyl bromide. Alternatively, the reaction of a 2-(oxyimino)-3-oxo butyric acid derivative with bromine in the presence of an alcohol and acetyl bromide has been shown to produce related bromo-keto acids. google.com This highlights the versatility of using functionalized butyric acid derivatives as precursors.

Reactivity and Mechanistic Investigations of 4 Bromo 3 Oxobutanoyl Bromide

Nucleophilic Acyl Substitution Reactions at the Carbonyl Bromide Moiety

The acyl bromide functional group is a highly reactive carboxylic acid derivative, readily undergoing nucleophilic acyl substitution. The bromine atom is an excellent leaving group, facilitating the attack of various nucleophiles on the electrophilic carbonyl carbon. This reactivity is central to the synthesis of a range of other carboxylic acid derivatives.

The reaction of 4-bromo-3-oxobutanoyl bromide with primary or secondary amines is a facile and widely utilized method for the formation of the corresponding amides. This reaction proceeds via the classic nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acyl bromide, followed by the elimination of a bromide ion.

This transformation is a key step in the synthesis of various pharmaceuticals. For instance, it is employed in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefdinir (B1668824). In this synthesis, a primary amine (compound 206 in the referenced literature) is acylated with this compound (207 ) to produce the N-substituted 4-bromo-3-oxobutanamide derivative (208 ). rsc.orgnih.gov This intermediate then undergoes further transformations involving the α-bromo ketone moiety to construct the final antibiotic structure. rsc.orgnih.gov The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297) at low temperatures to control the reactivity. googleapis.com

Table 1: Representative Amide Formation Reaction

Reactant 1Reactant 2ProductApplication
This compoundPrimary Amine (e.g., 7-amino-3-vinyl-3-cephem derivative)N-(7-((vinyl)-3-cephem-4-carbonyl)-4-bromo-3-oxobutanamideCefdinir Synthesis rsc.orgnih.gov

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the bromide leaving group, and a final deprotonation step by a base (often another equivalent of the amine) yields the stable amide product.

Similar to the reaction with amines, this compound reacts with alcohols to form the corresponding esters. This esterification reaction follows the same nucleophilic acyl substitution pathway. While less documented in complex syntheses compared to amidation, the formation of esters like methyl 4-bromo-3-oxobutanoate and ethyl 4-bromo-3-oxobutanoate is a standard transformation. oakwoodchemical.comnih.gov

The reaction typically proceeds by dissolving the acyl bromide in an inert solvent and adding the alcohol. A weak, non-nucleophilic base, such as pyridine, is often added to neutralize the hydrogen bromide (HBr) byproduct that is formed, driving the reaction to completion.

Table 2: Ester Formation from this compound

Reactant 1Reactant 2Product Name
This compoundEthanolEthyl 4-bromo-3-oxobutanoate oakwoodchemical.com
This compoundMethanolMethyl 4-bromo-3-oxobutanoate nih.gov

The mechanism involves the attack of the alcohol's oxygen atom on the acyl bromide's carbonyl carbon. The resulting tetrahedral intermediate eliminates bromide, and subsequent deprotonation of the oxonium ion by a base yields the final ester product.

This compound readily reacts with water in a hydrolysis reaction to yield 4-bromo-3-oxobutanoic acid. Due to the high reactivity of acyl bromides, this reaction is often rapid and can occur with atmospheric moisture. Therefore, the compound must be handled under anhydrous conditions to prevent its decomposition.

The hydrolysis mechanism is another example of nucleophilic acyl substitution, with water acting as the nucleophile. dss.go.th The reaction can be catalyzed by either acid or base. In the absence of a catalyst, water attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels a bromide ion. A final deprotonation step yields the carboxylic acid and hydrobromic acid.

This reactivity underscores the compound's role as a synthetic precursor; it is typically generated and used in situ or stored under strict moisture-free conditions.

Transformations Involving the Alpha-Bromo Ketone Functionality

The second major site of reactivity in this compound and its derivatives (such as the amides and esters formed in section 3.1) is the α-bromo ketone moiety. The bromine atom at the α-position to a carbonyl group is susceptible to both nucleophilic substitution and elimination reactions.

The bromine atom in the α-position of the ketone is readily displaced by a variety of nucleophiles via an SN2 mechanism. The reactivity of this electrophilic carbon is enhanced by the adjacent carbonyl group, which helps to stabilize the transition state of the SN2 reaction. libretexts.org

A prominent example of this reactivity is observed in the synthesis of thiazole-containing compounds. Following the amidation of this compound, the resulting α-bromo ketone intermediate can react with a sulfur nucleophile like thiourea (B124793). rsc.orgnih.gov The sulfur atom of thiourea attacks the carbon bearing the bromine atom, displacing the bromide. This is followed by an intramolecular cyclization and dehydration to form a 2-aminothiazole (B372263) ring, a common scaffold in many biologically active molecules, including Cefdinir. rsc.orgnih.govscribd.com

Table 3: Nucleophilic Displacement of Bromine in a Cefdinir Intermediate

SubstrateNucleophileKey TransformationResulting Moiety
N-substituted 4-bromo-3-oxobutanamide derivativeThioureaSN2 displacement followed by cyclization2-Aminothiazole ring rsc.orgnih.gov

This type of reaction is a powerful tool for constructing heterocyclic systems, where the α-bromo ketone acts as a versatile two-carbon electrophilic building block.

Derivatives of 4-bromo-3-oxobutanoic acid can undergo elimination reactions to form α,β-unsaturated carbonyl compounds, specifically butenolide structures (α,β-unsaturated γ-lactones). This transformation typically occurs after the acyl bromide has been converted into an ester.

The reaction can be initiated by an intramolecular nucleophilic substitution. For example, if the ester derivative is subjected to conditions that promote enolate formation, or if a reducing agent is used to convert the ketone to a hydroxyl group, an intramolecular cyclization can occur. The oxygen atom of the newly formed hydroxyl group or the enolate can attack the carbon bearing the bromine atom, displacing it and forming a five-membered ring.

For instance, reduction of the ketone in ethyl 4-bromo-3-oxobutanoate would yield ethyl 4-bromo-3-hydroxybutanoate. Treatment of this intermediate with a non-nucleophilic base would facilitate an intramolecular SN2 reaction, where the alkoxide displaces the bromide to form a γ-lactone. Subsequent elimination of water would lead to a butenolide. Such strategies are part of a general class of reactions for synthesizing substituted butenolides, which are important structural motifs in many natural products. organic-chemistry.orgorganic-chemistry.orgsit.edu.cn

Favorskii-type Rearrangements and Related Pathways

The Favorskii rearrangement is a notable reaction of α-halo ketones, which proceeds in the presence of a base to yield carboxylic acid derivatives. wikipedia.org For cyclic α-halo ketones, this reaction results in a ring contraction. wikipedia.org The mechanism is widely understood to initiate with the formation of an enolate on the side of the ketone opposite the halogen atom. wikipedia.org This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org Subsequent nucleophilic attack by the base (such as hydroxide (B78521), alkoxide, or an amine) opens the cyclopropanone ring to form a more stable carbanion, which is then protonated to yield the final rearranged product. wikipedia.org

In the specific case of this compound, the molecule possesses two electrophilic centers (the acyl bromide and the ketone) and acidic α-protons, making its reactivity in the presence of a base complex. The acyl bromide is exceptionally reactive towards nucleophiles. Therefore, upon treatment with a base like sodium hydroxide or sodium alkoxide, the acyl bromide moiety would likely undergo rapid nucleophilic acyl substitution to form a carboxylate or an ester, respectively, before any rearrangement occurs.

Following this initial reaction, the resulting γ-bromo-β-keto ester or carboxylate would then be susceptible to a Favorskii-type rearrangement. The base would abstract a proton from the α-carbon (C2), generating an enolate. This enolate would then displace the bromide at C4 via an intramolecular S_N2 reaction to form the key cyclopropanone intermediate. The subsequent base-catalyzed cleavage of the cyclopropanone ring would lead to the formation of a rearranged carboxylic acid derivative. An alternative pathway, known as the quasi-Favorskii rearrangement, can occur if enolate formation is hindered, involving direct nucleophilic addition to the ketone followed by concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon. wikipedia.org

Radical Pathways and Single Electron Transfer (SET) Processes

Beyond ionic pathways, the reactivity of this compound can also be governed by radical mechanisms, particularly through the cleavage of the carbon-bromine bond. Radical reactions typically proceed through three phases: initiation, propagation, and termination. lumenlearning.com

The C-Br bond in the α-position to the ketone can undergo homolytic cleavage upon exposure to heat or UV light, initiating a radical reaction. lumenlearning.com This initiation step would generate a bromine radical and a carbon-centered radical at the α-position. This highly reactive carbon radical can then participate in various propagation steps, such as hydrogen abstraction or addition to double bonds. lumenlearning.com

Alternatively, radical species can be generated via Single Electron Transfer (SET) processes. uni-regensburg.de Visible-light photoredox catalysis is a modern synthetic tool that utilizes a photocatalyst (often a ruthenium or iridium complex) which, upon excitation by light, can mediate SET processes. uni-regensburg.dealbany.edu In a hypothetical scenario, an excited photocatalyst could transfer a single electron to this compound. This would form a transient radical anion, which could then fragment by ejecting a bromide ion (Br⁻) to produce a carbon-centered radical. This method allows for the generation of radical species under mild conditions, enabling a wide range of synthetic transformations. uni-regensburg.de While specific studies on radical reactions of this compound are not prevalent, the principles of radical chemistry and SET suggest that such pathways are plausible and could be exploited for novel synthetic applications. researchgate.net

Applications of 4 Bromo 3 Oxobutanoyl Bromide in Complex Molecular Construction

Utilization as a Building Block for Heterocyclic Systems

The electrophilic nature of 4-bromo-3-oxobutanoyl bromide makes it an excellent starting material for the synthesis of various heterocyclic compounds. It readily reacts with nucleophiles to form cyclic structures, often through a cascade of reactions.

This compound is a key precursor in the Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings. organic-chemistry.orgresearchgate.net The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). organic-chemistry.orgglobalresearchonline.net In this context, this compound first reacts with a primary amine to form a 4-bromo-3-oxobutanamide intermediate. nih.govrsc.org This intermediate, containing the requisite α-bromo ketone moiety, can then be cyclized with a sulfur source like thiourea to construct the thiazole ring. nih.govrsc.org This strategy has been successfully employed in the synthesis of complex molecules, including the antibiotic cefdinir (B1668824). nih.govrsc.orgresearchgate.net The synthesis of cefdinir involves the reaction of a primary amine with this compound to form an amide, which is then nitrosated and subsequently reacted with thiourea to form the aminothiazole ring. nih.govrsc.org

A plausible mechanism for the formation of thiazoles using this reagent involves the initial replacement of the bromine atom of the α-bromo ketone by the sulfur atom of a thiourea or thiosemicarbazide. acgpubs.org This is followed by an intramolecular condensation and dehydration to yield the final thiazole derivative. acgpubs.org

Table 1: Examples of Thiazole Synthesis using this compound Analogs

Starting Material Reagent Product Application/Significance
Primary amine and this compound Thiourea Cefdinir intermediate Antibiotic synthesis. nih.govrsc.orgresearchgate.net
3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiosemicarbazide and various carbonyl compounds Thiazole and thiazolyl-pyrazole derivatives Synthesis of potentially bioactive compounds. acgpubs.org

This table is interactive. Click on the headers to sort the data.

The reactivity of this compound also extends to the synthesis of nitrogen-containing heterocycles such as pyrroles and pyridones. While direct examples utilizing this compound for these specific heterocycles are less commonly documented in readily available literature, the analogous reactivity of similar brominated dicarbonyl compounds suggests its potential. For instance, domino reactions of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters have been used to construct polyhydrogenated pyrrolo[3,4-b]pyrroles. mdpi.com This highlights the utility of the bromo-dicarbonyl motif in complex annulation reactions to form pyrrole-containing fused systems. mdpi.com

Furthermore, the synthesis of pyridones can be achieved through various routes, including the reaction of β-keto esters with enamines or the cyclization of δ-ketoamides. Given that this compound is a precursor to β-keto esters and amides, it can be considered an indirect synthon for pyridone rings. The synthesis of bromo-2-alkoxypyridines has been accomplished by reacting bromo-substituted 2-pyridones with alkyl halides, demonstrating a pathway to functionalized pyridone derivatives. clockss.org

This compound and its derivatives are valuable for constructing fused heterocyclic systems. These complex structures are often found in natural products and pharmaceutically active compounds. The ability of this reagent to introduce a functionalized four-carbon chain allows for subsequent intramolecular cyclizations to form bicyclic or polycyclic systems.

For example, the synthesis of thiazolo[3,2-a]benzimidazoles can be achieved through the reaction of 2-aminobenzimidazole (B67599) with α-haloketones. By analogy, reacting this compound with an appropriate bifunctional nucleophile could lead to the formation of a fused thiazole system.

Role in the Synthesis of Beta-Keto Esters and Amides

One of the most significant applications of this compound is its use as an acylating agent for the synthesis of β-keto esters and amides. organic-chemistry.orgresearchgate.net These motifs are fundamental building blocks in organic synthesis, serving as precursors to a wide range of molecules, including natural products, pharmaceuticals, and polymers. organic-chemistry.orggoogle.com

The reaction of this compound with alcohols or amines leads to the formation of the corresponding 4-bromo-3-oxobutanoates or 4-bromo-3-oxobutanamides, respectively. The acyl bromide is highly reactive towards nucleophiles, allowing the reaction to proceed under mild conditions.

Table 2: Synthesis of β-Keto Esters and Amides from Acyl Halides

Acyl Halide Nucleophile Product Significance
This compound Alcohols 4-Bromo-3-oxobutanoates Versatile intermediates for further transformations.
This compound Amines 4-Bromo-3-oxobutanamides Precursors to heterocyclic compounds and other functional groups. nih.govrsc.org

This table is interactive. Click on the headers to sort the data.

The resulting β-keto esters and amides are themselves versatile intermediates. The bromine atom can be displaced by various nucleophiles, and the ketone can undergo a variety of reactions, such as reduction, enolate formation, and condensation.

Stereoselective and Regioselective Applications

The bifunctional nature of this compound allows for regioselective reactions. The acyl bromide is generally more electrophilic than the α-bromo ketone, enabling selective reaction at the acyl group with a suitable nucleophile while leaving the α-bromo ketone intact for subsequent transformations. This regioselectivity is crucial for the controlled construction of complex molecules.

While specific examples of stereoselective reactions involving this compound itself are not extensively detailed in the searched literature, the β-keto ester and amide products derived from it can be utilized in stereoselective synthesis. For example, the asymmetric reduction of the ketone in a 4-bromo-3-oxobutanoate could yield a chiral β-hydroxy ester. Lipase-catalyzed transesterification is a known method for producing optically active β-keto esters, which are valuable building blocks in natural product synthesis. google.com

Intermediacy in the Synthesis of Biologically Relevant Scaffolds

The utility of this compound extends to the synthesis of various biologically active molecules. Its role as a precursor to thiazoles is particularly significant in medicinal chemistry, as the thiazole ring is a common scaffold in many pharmaceutical agents. globalresearchonline.netnih.govscielo.br

As previously mentioned, a key application is in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, cefdinir. nih.govrsc.orgresearchgate.net The synthesis involves creating a side chain containing a (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl moiety, where the aminothiazole ring is constructed using a derivative of this compound. nih.govrsc.org

Furthermore, thiazole derivatives synthesized from related α-bromo ketones have shown potential as inhibitors of enzymes such as USP7, which is a target for cancer therapy. nih.gov This underscores the importance of reagents like this compound in providing access to novel compounds with potential therapeutic applications.

Spectroscopic and Computational Characterization of 4 Bromo 3 Oxobutanoyl Bromide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. For a compound like 4-bromo-3-oxobutanoyl bromide, a combination of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, FT-Raman), and High-Resolution Mass Spectrometry (HRMS) would be required for a comprehensive structural confirmation.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum for this compound is expected to show two distinct signals corresponding to the two methylene (B1212753) (CH₂) groups.

C2-H₂ (Methylene adjacent to acid bromide): This group is adjacent to the electron-withdrawing acyl bromide carbonyl group. Its chemical shift is predicted to be in the range of 3.8 - 4.2 ppm.

C4-H₂ (Methylene adjacent to ketone and bromine): This group is alpha to both a ketone and a bromine atom, leading to significant deshielding. pearson.com Its signal is expected to appear further downfield, likely in the 4.4 - 4.8 ppm range. nih.gov

The signals for these two methylene groups would be expected to appear as triplets, assuming coupling to each other across the C2-C3 bond, following the n+1 rule.

¹³C NMR: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton, with four expected signals.

C1 (Acyl Bromide Carbonyl): The carbonyl carbon of an acyl bromide is typically found in the range of 165-175 ppm.

C2 (Methylene Carbon): The carbon adjacent to the acyl bromide is expected to resonate around 45-55 ppm.

C3 (Ketone Carbonyl): Ketone carbonyls generally appear in a more downfield region than ester or acid halide carbonyls. organicchemistrydata.org A chemical shift in the range of 190-200 ppm is anticipated. nih.gov

C4 (α-Bromo Carbon): The carbon atom bonded to bromine is significantly deshielded and is expected to have a chemical shift in the range of 30-40 ppm. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound.
Atom1H NMR (ppm)13C NMR (ppm)
C1 (-COBr)-165 - 175
C2 (-CH₂-)3.8 - 4.245 - 55
C3 (-CO-)-190 - 200
C4 (-CH₂Br)4.4 - 4.830 - 40

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared light (FT-IR) or the inelastic scattering of light (FT-Raman). The two techniques provide complementary information. uniroma1.it

For this compound, the key vibrational modes are the carbonyl (C=O) stretches. Because the electronic environments of the ketone and the acid bromide carbonyls are different, two distinct C=O stretching bands are expected.

Acyl Bromide C=O Stretch: Acyl halides have one of the highest carbonyl stretching frequencies. This band is expected to appear in the region of 1780-1820 cm⁻¹.

Ketone C=O Stretch: The presence of an adjacent electron-withdrawing bromine atom typically increases the frequency of the ketone C=O stretch compared to a simple aliphatic ketone. libretexts.org This absorption is predicted to be around 1720-1740 cm⁻¹. libretexts.org

C-Br Stretch: The carbon-bromine bond stretch is found in the fingerprint region of the spectrum, typically between 515-690 cm⁻¹. libretexts.org

C-H Stretch: The stretching vibrations of the C-H bonds in the methylene groups would appear in their characteristic region, around 2850-3000 cm⁻¹.

Table 2: Predicted FT-IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency (cm-1)
Acyl BromideC=O Stretch1780 - 1820
α-Bromo KetoneC=O Stretch1720 - 1740
Alkyl BromideC-Br Stretch515 - 690
MethyleneC-H Stretch2850 - 3000

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of a compound's elemental formula. For this compound (C₄H₄Br₂O₂), the presence of two bromine atoms is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be three peaks: one for the molecule with two ⁷⁹Br atoms (M), one for the molecule with one ⁷⁹Br and one ⁸¹Br (M+2), and one for the molecule with two ⁸¹Br atoms (M+4), with an approximate intensity ratio of 1:2:1.

Common fragmentation pathways for α-halo ketones in mass spectrometry include α-cleavage (loss of a radical) and loss of the halogen atom. miamioh.edu For this molecule, fragmentation could involve the loss of a bromine radical (•Br), the acyl bromide group (-COBr), or other neutral fragments. nih.govresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides theoretical insight into molecular properties and reactivity, complementing experimental data. For a reactive species like this compound, these methods are particularly valuable for predicting structure and behavior. up.ac.za

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org A DFT calculation, for instance using the B3LYP functional, can be employed to determine the molecule's most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. up.ac.zascilit.com

For this compound, DFT studies could elucidate the preferred conformation. Studies on simpler α-haloketones have shown that the most stable conformation is often one where the halogen and the carbonyl oxygen are in a cisoid arrangement to minimize steric repulsion. nih.govacs.org DFT calculations would also yield the distribution of electron density, highlighting the electrophilic nature of the two carbonyl carbons and the carbon atom attached to the bromine.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO would likely be localized on the lone pairs of the oxygen or bromine atoms.

LUMO: The LUMO is the orbital that is most likely to accept electrons. In this molecule, which possesses multiple electrophilic sites, the LUMO is expected to be a combination of the π* antibonding orbitals of the two carbonyl groups and the σ* antibonding orbital of the C-Br bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. chalcogen.ro A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. science.gov Given the presence of two highly reactive functional groups, this compound is expected to have a small HOMO-LUMO gap, consistent with its character as a potent bifunctional electrophile. The analysis of the LUMO's spatial distribution can predict the most likely site for nucleophilic attack. researchgate.net

Transition State Computations for Reaction Pathway Elucidation

Transition state computations are a powerful theoretical tool used to investigate the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, these calculations can identify the lowest-energy path that connects reactants to products. A key feature of this path is the transition state, which represents the highest energy point and is critical for determining the reaction's feasibility and rate. For a molecule like this compound, which has multiple reactive sites, these computational methods are invaluable for elucidating potential reaction pathways, such as its keto-enol tautomerism.

Density Functional Theory (DFT) is a common computational method for these investigations, often used to model reaction mechanisms in detail. nih.govnih.gov DFT calculations can accurately predict the geometries of reactants, products, and, most importantly, the transition states that separate them. nih.govresearchgate.net By determining the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be calculated. nih.gov A lower activation energy indicates a more favorable reaction pathway.

One of the fundamental reaction pathways for compounds like this compound is keto-enol tautomerism. This process involves the interconversion between the keto form (containing a C=O bond) and the enol form (containing a C=C bond and an adjacent hydroxyl group). fiveable.mesemanticscholar.org Computational studies on similar β-dicarbonyl compounds have successfully mapped this tautomerization process. researchgate.net These studies calculate the energy difference between the more stable keto and enol forms and the activation energy required for the transformation. researchgate.net The presence of substituents, such as the bromine atoms in this compound, can influence the relative stability of the tautomers and the height of the activation barrier through inductive effects. fiveable.me

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. fiveable.me These calculations map the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the identified transition state correctly connects the desired species. nih.gov

The influence of the solvent on reaction pathways can also be modeled using computational methods like the Polarizable Continuum Model (PCM). researchgate.net Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the activation energy and potentially favoring one reaction pathway over another. semanticscholar.orgresearchgate.net For instance, polar solvents might favor the more polar keto tautomer, influencing the equilibrium position. semanticscholar.org

Below is a representative data table illustrating the kind of information obtained from transition state computations for the keto-enol tautomerism of a generic β-keto acyl halide, similar in structure to this compound.

Table 1: Calculated Relative Energies for Keto-Enol Tautomerism

SpeciesGas Phase Relative Energy (kcal/mol)Aqueous Phase Relative Energy (kcal/mol)
Keto Tautomer0.000.00
Transition State+45.5+35.2
Enol Tautomer+8.2+5.8

Note: The values presented in this table are hypothetical and serve to illustrate the typical output of transition state computations. They are based on general findings for similar compounds and are not the result of a specific study on this compound.

This table demonstrates how computational chemistry can quantify the energy landscape of a reaction. The activation energy in the gas phase is represented by the energy of the transition state (45.5 kcal/mol). The enol tautomer is less stable than the keto form by 8.2 kcal/mol. In an aqueous environment, both the activation energy and the relative energy of the enol form are lower, indicating that the solvent plays a significant role in the reaction dynamics.

Future Research Directions and Unexplored Avenues for 4 Bromo 3 Oxobutanoyl Bromide

Development of Novel Catalytic Systems for Transformations

The reactivity of the α-bromo-ketone moiety in 4-bromo-3-oxobutanoyl bromide opens avenues for a variety of catalytic C-C and C-heteroatom bond-forming reactions. Future research should focus on designing and implementing novel catalytic systems to control the reactivity and selectivity of these transformations.

One promising direction is the application of modern cross-coupling technologies. While nickel-catalyzed enantioconvergent Kumada reactions have been mechanistically studied for racemic α-bromoketones, providing a pathway for carbon-carbon bond formation via a radical-chain process, the specific application to substrates like this compound is an area ripe for investigation. nih.gov Developing chiral nickel or copper catalysts could enable enantioselective alkylations or arylations at the C4 position, providing chiral building blocks for complex molecule synthesis.

Furthermore, the field of photoredox catalysis offers untapped potential. Synergistic photocatalysis, which combines a photoredox catalyst with another catalyst (e.g., copper or a Lewis acid), could facilitate novel transformations under mild, visible-light-mediated conditions. uni-regensburg.de Such systems could be designed to activate the C-Br bond for radical-based additions to olefins or for coupling with a wide range of nucleophiles, expanding the synthetic toolbox beyond traditional ionic pathways.

Table 1: Potential Catalytic Systems for Future Research

Catalytic System Potential Transformation with this compound Research Goal
Chiral Nickel/Bis(oxazoline) Complexes Enantioselective Kumada-type cross-coupling at C4 Access to chiral β-keto ester derivatives
Copper-based Photoredox Catalysis Radical addition to alkenes and alkynes C-C bond formation under mild conditions
Dual Lewis Acid/Transition Metal Catalysis Controlled reaction at either the acid bromide or α-bromo-ketone Selective functionalization and cascade reactions

Expansion of Substrate Scope in Complex Molecule Synthesis

This compound has proven its value as a precursor in the synthesis of important molecules, such as the antibiotic cefdinir (B1668824). rsc.orgnih.gov In this synthesis, the compound reacts with a primary amine to form an amide, with the α-bromo-ketone moiety serving as a classical starting point for the assembly of a thiazole (B1198619) heterocycle. rsc.org This established utility highlights the potential for significant expansion into the synthesis of other complex and biologically active molecules.

Future work should explore its use as a key building block for a wider array of heterocyclic systems and natural products. For instance, its dual reactivity could be harnessed in cascade reactions to rapidly construct polycyclic frameworks. Research into its reaction with diverse dinucleophiles could yield novel libraries of benzodiazepines, quinoxalines, or other medicinally relevant scaffolds. Moreover, its application in the synthesis of complex natural product fragments, particularly those containing β-keto functionality or requiring an α-bromo-ketone for subsequent cyclizations, remains a largely unexplored area. nih.govcaltech.edu The development of strategies for the enantioselective synthesis of complex molecules, such as salinosporamides, often involves intermediates with related structural motifs, suggesting that chiral derivatives originating from this compound could be highly valuable. researchgate.net

Table 2: Potential Applications in Complex Molecule Synthesis

Target Molecule Class Synthetic Strategy Involving this compound Potential Outcome
Novel Heterocycles Reaction with diverse di- or tri-nucleophiles Libraries of potential pharmacophores
Natural Product Synthesis Fragment synthesis via coupling at C4 and elaboration Access to key intermediates for molecules like phormidolides or curcusones
Sequence-Defined Polymers Use as a non-standard monomer for incorporation Creation of functional polymers with tailored properties google.com

Mechanistic Elucidation of Less Understood Reactions

A thorough understanding of reaction mechanisms is critical for optimizing conditions, controlling selectivity, and predicting outcomes. For this compound, while the reactivity of acyl bromides and α-bromo-ketones is generally understood, the interplay between these two functional groups within the same molecule can lead to complex and sometimes unexpected pathways.

Detailed mechanistic investigations, employing a combination of kinetic studies, intermediate trapping, isotopic labeling, and computational modeling (DFT calculations), are needed. nih.gov For example, in reactions with nucleophiles, a deeper understanding of the factors governing chemoselectivity—whether reaction occurs at the highly electrophilic acyl bromide or the α-bromo-ketone—is essential for its predictable application in synthesis. Furthermore, reactions at the α-bromo-ketone can proceed via different mechanisms, including SN2 displacement or radical pathways, depending on the conditions and catalyst used. nih.govresearchgate.net Elucidating the operative mechanism in various catalytic systems is crucial for rational catalyst design and reaction optimization. Uncovering potential unexpected cascade reactions or rearrangements, which can occur in complex systems, will also be a key area of study. caltech.edu

Green Chemistry Approaches for Synthesis and Application

Promoting environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on this compound should incorporate the principles of green chemistry.

This includes the development of greener synthetic routes to the compound itself, potentially moving away from harsh brominating agents. For its application, the use of greener reaction media, such as water, supercritical fluids, or bio-based solvents, should be prioritized. The development of catalytic reactions that can proceed under solvent-free conditions or with high atom economy is also a key objective. researchgate.net For instance, adapting solid-phase reagents, similar to the use of sodium carbonate for generating acetylketene from a related precursor, could minimize waste and simplify purification. researchgate.net Furthermore, exploring biocatalytic methods, using enzymes like dehalogenases or reductases, could offer highly selective and environmentally friendly transformations of the α-bromo-ketone moiety. researchgate.net Microwave-assisted and ultrasound-promoted reactions are other green techniques that could accelerate reactions, improve yields, and reduce energy consumption. researchgate.net

Table 3: Green Chemistry Strategies for this compound

Green Chemistry Principle Application to this compound Potential Benefit
Safer Solvents & Auxiliaries Use of water, ionic liquids, or solvent-free conditions Reduced environmental impact and simplified workup
Catalysis Development of recyclable heterogeneous or biocatalysts Increased efficiency, reduced waste, and easier product isolation researchgate.net
Energy Efficiency Application of microwave irradiation or sonication Faster reaction times and lower energy consumption

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Bromo-3-oxobutanoyl bromide in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation and skin contact. Wear nitrile gloves, lab coats, and safety goggles. In case of skin exposure, wash immediately with soap and water for 15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist. Store in a cool, dry place away from oxidizers and bases due to its reactive α-bromo ketone group .

Q. How is this compound typically synthesized, and what purification methods are recommended?

  • Methodological Answer : It is often synthesized via bromination of 3-oxobutanoyl chloride using HBr or PBr₃. Purification involves fractional distillation under reduced pressure (e.g., 40–60°C at 0.1 mmHg) or recrystallization from non-polar solvents like hexane. Monitor purity via GC-MS or NMR to confirm absence of unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify α-keto and bromide groups (δ ~3.5–4.0 ppm for CH₂Br; δ ~200 ppm for ketone carbonyl).
  • IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
  • GC-MS : Determine molecular ion [M⁺] at m/z 213 (C₄H₅Br₂O) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.
  • Catalysts : Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
  • Temperature : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis or elimination). Kinetic studies via HPLC can track intermediate formation .

Q. What analytical challenges arise in quantifying trace bromide byproducts during this compound synthesis?

  • Methodological Answer : Bromide ions (Br⁻) can interfere with ion chromatography or colorimetric assays. Use capillary electrophoresis (CE) with UV detection at 200 nm, optimizing buffer composition (e.g., 20 mM borate, pH 9.2) to resolve Br⁻ from Cl⁻. Internal standards (e.g., KBr) improve quantification accuracy .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct stability studies by incubating the compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ ~270 nm for α-bromo ketones) and LC-MS. Hydrolysis accelerates above pH 7, yielding 3-oxobutanoyl acid and HBr. Store in anhydrous conditions with molecular sieves to prolong shelf life .

Q. What mechanistic insights explain the role of this compound in cross-coupling reactions?

  • Methodological Answer : The bromide acts as an electrophilic partner in Suzuki-Miyaura couplings. Density functional theory (DFT) studies suggest oxidative addition of Pd(0) to the C-Br bond forms a Pd(II) intermediate. Substituent effects on reactivity can be probed using Hammett plots with para-substituted arylboronic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.